molecular formula C16H40HfN4 B1140439 Hafnium, tetrakis(diethylamino)- CAS No. 19962-12-0

Hafnium, tetrakis(diethylamino)-

カタログ番号 B1140439
CAS番号: 19962-12-0
分子量: 467.01
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
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説明

Hafnium, tetrakis(diethylamino)-, also known as Tetrakis(diethylamido)hafnium(IV), is a chemical compound with the linear formula [(CH2CH3)2N]4Hf . It has a molecular weight of 467.01 . It is often used in the atomic layer deposition (ALD) process .


Synthesis Analysis

The atomic layer deposition (ALD) of the material with the precursor tetrakis-dimethylamino-hafnium with H2S is a relatively novel solution to synthesizing homogeneous and smooth HfS2 layers in a controlled and reproducible manner . The deposition is examined at different temperatures and layer thicknesses, exploring the ALD window of the deposition .


Molecular Structure Analysis

The molecular structure of Hafnium, tetrakis(diethylamino)- is represented by the formula [(CH2CH3)2N]4Hf . It has a molecular weight of 467.01 .


Chemical Reactions Analysis

The atomic layer deposition (ALD) of the material with the precursor tetrakis-dimethylamino-hafnium with H2S is a relatively novel solution to this problem . This paper shows that it is a facile approach to synthesizing homogeneous and smooth HfS2 layers in a controlled and reproducible manner .


Physical And Chemical Properties Analysis

Hafnium, tetrakis(diethylamino)- has a molecular weight of 467.01 . It is a liquid with a boiling point of 130 °C/0.01 mmHg (lit.) and a density of 1.249 g/mL at 25 °C (lit.) .

科学的研究の応用

  • Deposition of HfO2 and Hf1-xSixO2 Thin Films : Tetrakis(diethylamido)hafnium is used for depositing hafnium dioxide (HfO2) and hafnium silicate (Hf1-xSixO2) films via chemical vapor deposition (CVD). These films are characterized by good step coverage, low impurity concentrations, and can be deposited as stoichiometric polycrystalline or amorphous, depending on conditions and additional precursors used (Ohshita et al., 2006).

  • Atomic Layer Deposition (ALD) of HfO2 Films : The compound is commonly used for ALD of HfO2 films, a process vital for creating thin, uniform coatings on substrates. Studies have examined the surface saturation and thermal decomposition of ligands during the ALD process (Sperling et al., 2010).

  • In-Situ Infrared Spectroscopy and DFT Modeling : Tetrakis(diethylamino) hafnium has been studied using in-situ infrared spectroscopy to understand its reaction with silicon surfaces. This research is significant for optimizing the ALD process in semiconductor manufacturing (Kelly et al., 2005).

  • Composition Control in Hf1−xSixO2 Films : The ability to control the composition of Hf1−xSixO2 films using tetrakis(diethylamido)hafnium in CVD processes is crucial for tailoring material properties for specific applications (Hendrix et al., 2002).

  • Deposition on Silicon and Polymer Fibers : The compound has been used for atomic layer deposition of hafnium oxide on silicon and polymer fibers, even at temperatures below 100°C. This expands its applicability to a range of substrates, including temperature-sensitive materials (Kragh et al., 2008).

  • Nonvolatile Memory Device Applications : Tetrakis(diethylamido)hafnium has been studied for its potential in nonvolatile memory devices, focusing on the resistive switching characteristics of HfO2 films grown using this compound (Lee et al., 2008).

Safety And Hazards

Hafnium, tetrakis(diethylamino)- is highly flammable and may be harmful if inhaled . It is extremely destructive to the tissue of the mucous membranes and upper respiratory tract . It may be harmful if absorbed through skin and causes skin burns . It also causes eye burns and may be harmful if swallowed .

将来の方向性

HfS2 has recently emerged as a promising 2D semiconductor, but the lack of a reliable method to produce continuous films on a large scale has hindered its spreading . The atomic layer deposition of the material with the precursor tetrakis-dimethylamino-hafnium with H2S is a relatively novel solution to this problem . This paper shows that it is a facile approach to synthesizing homogeneous and smooth HfS2 layers in a controlled and reproducible manner . The method yielded films with wafer-sized uniformity and controlled properties and is, thus, a promising way to prepare this important transition metal dichalcogenide material .

特性

IUPAC Name

diethylazanide;hafnium(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C4H10N.Hf/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCSQFQVDXIOJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Hf+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H40HfN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hafnium, tetrakis(diethylamino)-

CAS RN

19824-55-6
Record name Hafnium, tetrakis(diethylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019824556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrakis(diethylamido)hafnium(IV)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
7
Citations
S Zhu, A Nakajima - Jpn. J. Appl. Phys, 2006 - rcns.hiroshima-u.ac.jp
Almost stoichiometric hafnium oxide (HfO2) thin films were deposited by atomic layer deposition (ALD) from tetrakis (diethylamino) hafnium (termed as TDEAH) and water on both Si and …
Number of citations: 1 www.rcns.hiroshima-u.ac.jp
Q Tao, GM Jursich, C Takoudis - IEEE transactions on …, 2011 - ieeexplore.ieee.org
Tetrakis (diethylamino) hafnium and tetrakis (diethylamino) titanium were used for the atomic layer deposition (ALD) of HfO 2 and TiO 2 films on silicon (100) substrates with water being …
Number of citations: 11 ieeexplore.ieee.org
Q Tao, G Jursich, C Takoudis - 2010 IEEE/SEMI Advanced …, 2010 - ieeexplore.ieee.org
Tetrakis (diethylamino) hafnium (TDEAH), tetrakis (diethylamino) titanium (TDEAT) and H 2 O were used for the atomic layer deposition of HfO 2 and TiO 2 films on silicon substrates. X-…
Number of citations: 2 ieeexplore.ieee.org
AW Jackson - 2007 - eprints.soton.ac.uk
Metal nitrides are of great interest for the development of new engineering and catalytic applications based on their hardness, chemical and thermal stability. The development of sol-gel …
Number of citations: 2 eprints.soton.ac.uk
L Aarik, T Arroval, H Mändar, R Rammula… - Applied Surface Science, 2020 - Elsevier
Atomic layer deposition (ALD) of HfO 2 and hafnium-titanium oxide (HTO) in O 3 - and H 2 O-based processes by using a flow-type reactor was studied. Growth per cycle (GPC) …
Number of citations: 10 www.sciencedirect.com
DML Thorpe - 2001 - search.proquest.com
The construction and design of an automated vapor pressure determination apparatus (VPDA) that can provide accurate and precise vapor pressure data for organic and …
Number of citations: 0 search.proquest.com
T Zilbauer - 2010 - Cuvillier Verlag
Number of citations: 2

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